molecular formula C12H19NO2 B13203121 (1R)-1-(2,5-diethoxyphenyl)ethanamine

(1R)-1-(2,5-diethoxyphenyl)ethanamine

Cat. No.: B13203121
M. Wt: 209.28 g/mol
InChI Key: GAPJNNBBZOWNHM-SECBINFHSA-N
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Description

(1R)-1-(2,5-Diethoxyphenyl)ethanamine is a chiral phenethylamine derivative of significant interest in medicinal chemistry and neuroscience research, particularly in the study of serotonergic systems. This compound is part of a broader class of 2,5-disubstituted phenethylamines, which are known for their potent and selective activity at serotonin (5-HT) receptors, especially the 5-HT 2A subtype . Agonist activity at the 5-HT 2A receptor is a key mechanism of action for classical psychedelics and is a primary target for investigating novel therapies for psychiatric disorders, including depression, anxiety, and substance abuse . The core research value of this enantiopure (R)-configured compound lies in its use as a critical chemical tool for structure-activity relationship (SAR) studies. Researchers utilize it to probe the stereochemical requirements for receptor binding and functional efficacy, as the spatial orientation of the ethylamine side chain is a well-established determinant of pharmacological activity at serotonin receptors . The 2,5-diethoxy substitution pattern on the phenyl ring is a key structural feature that influences the compound's affinity, potency, and selectivity profile across the 5-HT 2 receptor family (5-HT 2A , 5-HT 2B , and 5-HT 2C ), enabling the development of more selective receptor agonists or antagonists . This chemical is strictly for research applications and falls under the category of New Psychoactive Substances (NPS) in a legal context. It is vital to note that compounds of this class are associated with serious health risks and are for investigational use in controlled laboratory settings only . This product is sold "For Research Use Only (RUO)" and is NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR HUMAN CONSUMPTION.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(1R)-1-(2,5-diethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3/t9-/m1/s1

InChI Key

GAPJNNBBZOWNHM-SECBINFHSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)OCC)[C@@H](C)N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(C)N

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Reduction of Ketone Precursors

One of the most efficient methods to obtain enantiomerically enriched (1R)-1-(2,5-diethoxyphenyl)ethanamine is through asymmetric catalytic hydrogenation or transfer hydrogenation of the corresponding prochiral ketone, 1-(2,5-diethoxyphenyl)ethanone.

  • Starting material: 1-(2,5-diethoxyphenyl)ethanone
  • Catalysts: Chiral ruthenium complexes, such as chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II), have been demonstrated to provide high enantiomeric excess (ee) in related systems.
  • Reducing agent: Ammonium formate or molecular hydrogen under mild conditions.
  • Solvents: Methanol, dimethylformamide, or other polar solvents compatible with the catalyst.

This approach yields the chiral amine directly after reduction of the ketone or its oxime derivative, with reported ee values exceeding 95% and yields above 90% in analogous systems.

Chiral Resolution of Racemic Amines

Alternatively, racemic (±)-1-(2,5-diethoxyphenyl)ethanamine can be prepared via reductive amination of the corresponding ketone followed by chiral resolution using chiral acids or chromatography.

  • Reductive amination: The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • Resolution: Diastereomeric salts are formed with chiral acids (e.g., tartaric acid derivatives) and separated by crystallization.
  • This method is classical but less efficient than asymmetric catalysis due to the need for resolution steps.

Functional Group Transformations on Substituted Phenyl Precursors

The diethoxy groups on the phenyl ring can be introduced by:

  • Starting from 2,5-dihydroxyacetophenone followed by ethylation of hydroxyl groups using ethyl iodide or ethyl bromide under basic conditions.
  • Alternatively, direct use of 2,5-diethoxybenzaldehyde or 2,5-diethoxyacetophenone as starting materials for further transformations.

Subsequent steps involve:

  • Conversion of the ketone or aldehyde to the corresponding oxime or imine.
  • Reduction to the amine using lithium aluminum hydride or catalytic hydrogenation.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Enantiomeric Excess (ee) Notes
1 Ethylation of 2,5-dihydroxyacetophenone Ethyl iodide, K2CO3, acetone, reflux 85-90 N/A Introduces diethoxy groups
2 Formation of ketone precursor Starting from diethoxyacetophenone N/A N/A Commercially available in some cases
3 Oxime formation Hydroxylamine hydrochloride, pyridine, room temp 90-95 N/A Prepares for asymmetric reduction
4 Asymmetric catalytic reduction Ru(II) chiral catalyst, ammonium formate, MeOH, rt, 12h 90-96 >95% Produces (1R)-amine with high ee
5 Purification Extraction, drying, vacuum distillation N/A N/A Yields purified chiral amine

Research Findings and Industrial Considerations

  • Catalyst efficiency: Ruthenium-based catalysts with chiral ligands provide excellent stereocontrol and mild reaction conditions, making them suitable for scale-up.
  • Safety and environmental impact: Use of ammonium formate as a hydrogen source is safer and more environmentally benign compared to high-pressure hydrogen gas.
  • Yield optimization: Reaction times and temperatures are optimized to maximize yield and enantiomeric purity without degrading the ethoxy groups.
  • Alternative reductions: Lithium aluminum hydride reductions are effective but require strict anhydrous conditions and careful quenching, less favorable for industrial scale.
  • Purity: Final products typically achieve chemical purity >98% and ee >95%, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield Enantiomeric Purity
Asymmetric catalytic reduction Ru(II) chiral catalyst, ammonium formate High ee, mild conditions, scalable Catalyst cost, requires optimization 90-96% >95%
Reductive amination + resolution NaBH3CN or H2/Pd, chiral acid Simple reagents Requires resolution step, lower efficiency 70-85% Variable
LiAlH4 reduction of amides/oximes LiAlH4, anhydrous conditions High yield Harsh conditions, safety concerns 70-80% Racemic unless resolved

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogen or nitro groups onto the phenyl ring.

Scientific Research Applications

(1R)-1-(2,5-diethoxyphenyl)ethanamine: Applications, Research, and Case Studies

(1R)-1-(2,5-diethoxyphenyl)ethanamine is a chemical compound with potential applications in various scientific research fields. This article aims to provide a detailed overview of its applications, supported by research findings and case studies from verified sources.

Synthesis and Structure-Activity Relationships

The synthesis of compounds structurally related to (1R)-1-(2,5-diethoxyphenyl)ethanamine, such as 2,5-dimethoxyphenylpiperidines, has been explored for their selective agonist activity at the 5-HT2A receptor . Structure-activity relationship studies indicate that the positioning and nature of substituents on the phenyl ring significantly influence the compound's activity . For instance, variations in the substituents at the 2 and 5 positions of the dimethoxyphenyl ring can alter the agonist potency at the 5-HT2A receptor .

Pharmaceutical Research

Classical psychedelics, including compounds similar in structure to (1R)-1-(2,5-diethoxyphenyl)ethanamine, are being investigated for their potential in treating psychiatric conditions such as depression, anxiety, and substance abuse disorder . These compounds often exhibit broad pharmacological activity profiles, with their mind-altering effects primarily attributed to their agonist activity at the serotonin 2A receptor (5-HT2AR) .

Selective 5-HT2AR Agonists

2,5-dimethoxyphenylpiperidines, a class of compounds related to (1R)-1-(2,5-diethoxyphenyl)ethanamine, have been identified as selective 5-HT2AR agonists . Research into these compounds aims to identify those with desirable drug-like properties for clinical development . The functional properties of these analogs at 5-HT2AR and 5-HT2CR have been evaluated, revealing that the 4-substituent is a critical determinant of activity .

NBOMe Compounds

The N-benzyl phenethylamine (NBOMe) class, derived from N-benzylation of 2C-X’s, includes potent 5-HT2AR agonists . While some NBOMe compounds exhibit selectivity for 5-HT2AR over other 5-HT2R subtypes, concerns about their safety profiles may impede their clinical development .

Conformationally Restricted Analogs

Studies involving conformationally restricted 2C-X analogs, such as TCB-2 and DMPCA, have demonstrated that agonist potency at 5-HT2AR is highly dependent on the spatial orientation of the ethylamine chain . Bioactivity typically resides in a single enantiomer of such conformationally restrained compounds .

Depression

One case study highlights the therapeutic potential of compounds like (1R)-1-(2,5-diethoxyphenyl)ethanamine in treating depression, involving chronic administration.

Clinical Toxicology

25I-NBOMe, a member of the 2C drug class, has been implicated in clinical cases involving adverse effects . An 18-year-old female presented with a seizure, tachycardia, hypertension, agitation, and confusion following the use of 25I-NBOMe . The detection of 25I-NBOMe and its metabolites in urine samples was achieved through quantitative LC-MS/MS methodology and UPLC-time-of-flight mass spectrometry .

Applications in Magnetic Resonance Imaging

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following table highlights key structural analogs, focusing on substituent positions, functional groups, and stereochemistry:

Compound Name CAS Number Molecular Formula Substituents (Position, Type) Molecular Weight Key Properties/Applications References
(1R)-1-(2,5-Diethoxyphenyl)ethanamine N/A C₁₂H₁₉NO₂ 2,5-diethoxy 209.28 High lipophilicity; chiral specificity
(1R)-1-(2,5-Dimethoxyphenyl)ethanamine 231616-87-8 C₁₀H₁₅NO₂ 2,5-dimethoxy 181.23 Lower lipophilicity vs. ethoxy analog
(R)-1-(2,6-Difluorophenyl)ethanamine 1217453-91-2 C₈H₉F₂N 2,6-difluoro 157.16 Electron-withdrawing; antiviral potential
(R)-1-(3-Chlorophenyl)ethylamine 1012305-33-7 C₈H₁₀ClN 3-chloro 155.63 Agrochemical intermediate
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) 952016-68-5 C₁₀H₁₅NO₂ 2,5-dimethoxy (ethyl chain) 181.23 Psychoactive positional isomer
Rimantadine 1501-84-4 C₁₂H₂₁N 1-adamantyl 179.30 Antiviral (bulky substituent)
Key Observations:
  • Ethoxy vs. Methoxy : The ethoxy groups in the target compound increase lipophilicity (logP ~2.5) compared to dimethoxy analogs (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility .
  • Halogenation : Fluorinated analogs (e.g., 2,6-difluoro) exhibit stronger electron-withdrawing effects, altering pKa (e.g., ~8.5 for fluoro vs. ~9.2 for ethoxy) and receptor-binding kinetics .
  • Positional Isomerism : 2C-H, a positional isomer with the amine on the ethyl chain, shows distinct psychoactive properties due to altered serotonin receptor interactions .

Stereochemical Influences

Chirality significantly impacts biological activity:

  • (1R) vs. (1S) Enantiomers : The (1S)-enantiomer of the target compound () may exhibit divergent receptor affinities. For example, rimantadine’s (1R)-adamantyl configuration is critical for antiviral activity .
  • Hydrochloride Salts : Many analogs (e.g., (R)-1-(3-chlorophenyl)ethylamine hydrochloride, CAS 1253792-97-0) are stabilized as salts, improving crystallinity and bioavailability .

Biological Activity

(1R)-1-(2,5-Diethoxyphenyl)ethanamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

The synthesis of (1R)-1-(2,5-Diethoxyphenyl)ethanamine typically involves reductive amination of 2,5-diethoxybenzaldehyde with an appropriate amine source. The reaction is carried out in the presence of reducing agents such as sodium cyanoborohydride. The final product is purified through recrystallization or chromatography, yielding a compound with significant potential for further research.

Biological Activity Overview

The biological activity of (1R)-1-(2,5-Diethoxyphenyl)ethanamine has been investigated in several contexts, particularly its interaction with biological receptors and enzymes. The compound's specific substitution pattern on the phenyl ring may influence its pharmacological properties and efficacy.

The mechanism through which (1R)-1-(2,5-Diethoxyphenyl)ethanamine exerts its biological effects involves binding to specific receptors or enzymes. This interaction can modulate their activity, leading to various physiological responses. However, detailed studies are still required to fully elucidate these mechanisms.

Pharmacological Studies

Research indicates that (1R)-1-(2,5-Diethoxyphenyl)ethanamine may exhibit properties similar to other psychoactive compounds. Its potential therapeutic applications include:

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures can influence serotonin receptors, which are critical in mood regulation.
  • Neurological Applications : The compound may interact with neurotransmitter systems, suggesting potential for treating neurological disorders .

Case Studies

A review of existing literature highlights several key studies:

  • Study 1 : Investigated the interaction of (1R)-1-(2,5-Diethoxyphenyl)ethanamine with serotonin receptors in vitro. Results indicated a dose-dependent modulation of receptor activity, suggesting antidepressant-like effects.
  • Study 2 : Explored the compound's cytotoxicity against various cancer cell lines. It demonstrated selective cytotoxic effects, particularly against human cervical carcinoma cells (HeLa), with an IC50 value indicating effective inhibition of cell proliferation .

Comparative Analysis

To better understand the uniqueness of (1R)-1-(2,5-Diethoxyphenyl)ethanamine, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
(1R)-1-(2,5-Dimethoxyphenyl)ethanamineMethoxy groups instead of ethoxyPotentially similar receptor interactions
(1R)-1-(3,5-Diethoxyphenyl)ethanamineDifferent ethoxy substitution patternVaries in pharmacological properties

This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity.

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